4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide
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Overview
Description
4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide is a complex organic compound with a molecular formula of C24H19N3O4S2 . This compound is characterized by its unique structure, which includes a chromenyl group, a sulfonyl group, and a thiourea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide typically involves multiple steps. The starting materials often include 6-methyl-4-oxochromene and 4-aminobenzenesulfonyl chloride. The reaction conditions usually require a base such as triethylamine and a solvent like dichloromethane. The intermediate product is then reacted with phenyl isothiocyanate to yield the final compound.
Chemical Reactions Analysis
4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chromenyl and thiourea moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide include:
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea: This compound differs by having a urea group instead of a thiourea group.
6-Methyl-4-oxochromene derivatives: These compounds share the chromenyl group but differ in other functional groups attached to the core structure
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
198649-76-2 |
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Molecular Formula |
C24H19N3O4S2 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-[4-[(6-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C24H19N3O4S2/c1-16-7-12-22-21(13-16)23(28)17(15-31-22)14-25-18-8-10-20(11-9-18)33(29,30)27-24(32)26-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,32) |
InChI Key |
RLJHOPWJEYEDCX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4 |
Synonyms |
Benzenesulfonamide, 4-(((6-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)thioxomethyl)- |
Origin of Product |
United States |
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